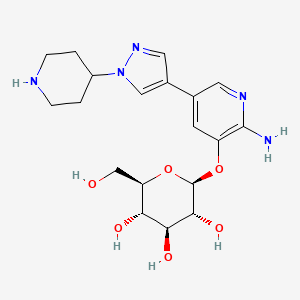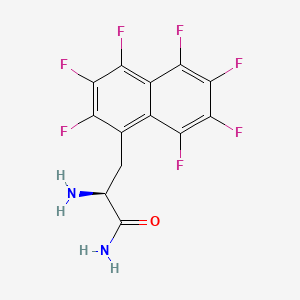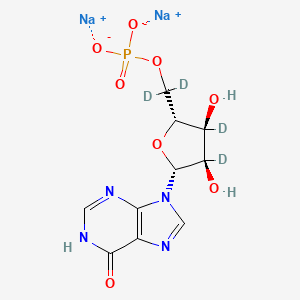
3-(((1R,Z)-5-((Phosphaneyl-t)oxy)-1-(pyridin-3-yl)pent-3-en-1-yl)imino) 1R-alpha-Pinene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((1R,Z)-5-((Phosphaneyl-t)oxy)-1-(pyridin-3-yl)pent-3-en-1-yl)imino) 1R-alpha-Pinene is a complex organic compound that features a unique combination of functional groups, including a phosphane oxide, a pyridine ring, and an alpha-pinene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1R,Z)-5-((Phosphaneyl-t)oxy)-1-(pyridin-3-yl)pent-3-en-1-yl)imino) 1R-alpha-Pinene typically involves multi-step organic reactions. The process begins with the preparation of the alpha-pinene derivative, followed by the introduction of the pyridine ring through a series of coupling reactions. The final step involves the addition of the phosphane oxide group under controlled conditions to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving high efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(((1R,Z)-5-((Phosphaneyl-t)oxy)-1-(pyridin-3-yl)pent-3-en-1-yl)imino) 1R-alpha-Pinene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield various phosphane oxides, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
3-(((1R,Z)-5-((Phosphaneyl-t)oxy)-1-(pyridin-3-yl)pent-3-en-1-yl)imino) 1R-alpha-Pinene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(((1R,Z)-5-((Phosphaneyl-t)oxy)-1-(pyridin-3-yl)pent-3-en-1-yl)imino) 1R-alpha-Pinene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(((1R,Z)-5-((Phosphaneyl-t)oxy)-1-(pyridin-3-yl)pent-3-en-1-yl)imino) 1R-alpha-Pinene include other phosphane oxide derivatives, pyridine-containing compounds, and alpha-pinene analogs.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H29N2O2P |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1R,2S,5R)-2,6,6-trimethyl-3-[(Z,1R)-1-pyridin-3-yl-5-tritiophosphanyloxypent-3-enyl]iminobicyclo[3.1.1]heptan-2-ol |
InChI |
InChI=1S/C20H29N2O2P/c1-19(2)15-11-17(19)20(3,23)18(12-15)22-16(8-4-5-10-24-25)14-7-6-9-21-13-14/h4-7,9,13,15-17,23H,8,10-12,25H2,1-3H3/b5-4-,22-18?/t15-,16-,17-,20+/m1/s1/i25T/t15-,16-,17-,20+,25? |
InChI Key |
PTRKJCLKIKTMPK-WDMYXAJRSA-N |
Isomeric SMILES |
[3H]POC/C=C\C[C@H](C1=CN=CC=C1)N=C2C[C@H]3C[C@@H]([C@]2(C)O)C3(C)C |
Canonical SMILES |
CC1(C2CC1C(C(=NC(CC=CCOP)C3=CN=CC=C3)C2)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


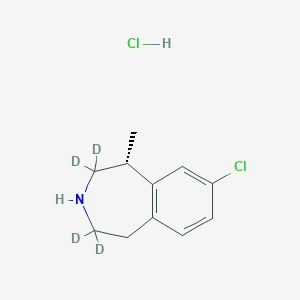
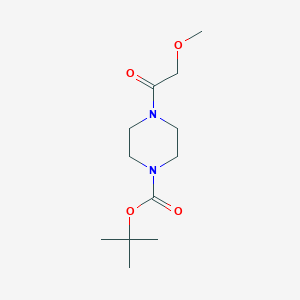
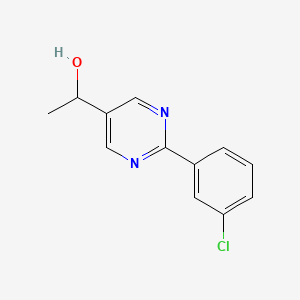
![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)

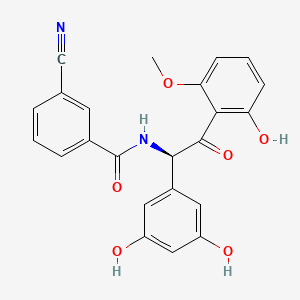
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
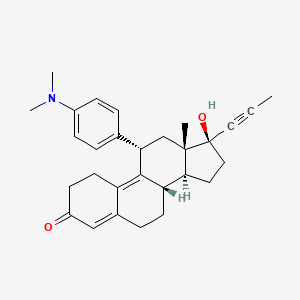
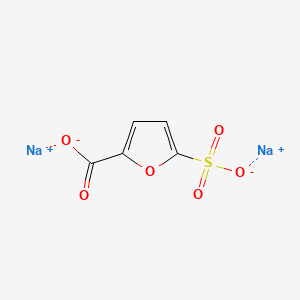
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide](/img/structure/B13846526.png)

